molecular formula C10H8F4N2 B13054514 (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13054514
M. Wt: 232.18 g/mol
InChI Key: SHQOSTNNSJSTFP-SECBINFHSA-N
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Description

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and ®-3-aminopropanenitrile.

    Condensation Reaction: The aldehyde and the amine undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of metal catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group.

    Celecoxib: A painkiller with a trifluoromethyl group.

    Efavirenz: An anti-HIV agent with a trifluoromethyl group.

Uniqueness

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to other compounds with similar structural features.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m1/s1

InChI Key

SHQOSTNNSJSTFP-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC#N)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F

Origin of Product

United States

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